

# Application Notes and Protocols for Celgosivir Cytotoxicity Assay in Vero E6 Cells

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For Researchers, Scientists, and Drug Development Professionals

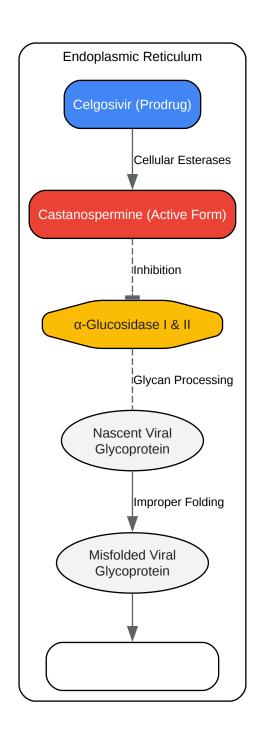
## Introduction

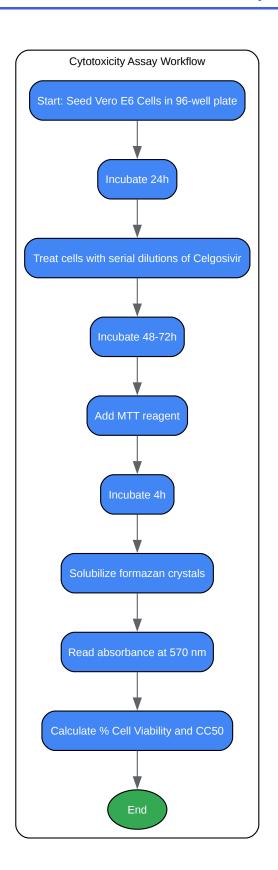
Celgosivir, a prodrug of castanospermine, is an iminosugar that functions as an inhibitor of host  $\alpha$ -glucosidases I and II in the endoplasmic reticulum. This mechanism disrupts the proper folding of viral glycoproteins, thereby impeding the replication of a broad spectrum of enveloped viruses.[1][2] The assessment of its cytotoxic potential is a critical step in the evaluation of its therapeutic index. These application notes provide a detailed protocol for determining the cytotoxicity of Celgosivir in Vero E6 cells, a cell line commonly used in virological studies.

# Mechanism of Action of Celgosivir

**Celgosivir** is readily absorbed and rapidly converted to its active form, castanospermine, within the cell. Castanospermine inhibits the  $\alpha$ -glucosidases I and II, which are essential host enzymes for the initial steps of N-linked glycoprotein processing. By preventing the trimming of glucose residues from nascent viral glycoproteins, castanospermine disrupts the interaction of these proteins with chaperones like calnexin and calreticulin, leading to misfolding and subsequent degradation. This ultimately results in reduced viral maturation and infectivity.







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### References

- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
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